

# Long-Term Neurological Outcomes After tPA and NAC Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term neurological outcomes associated with tissue plasminogen activator (tPA) monotherapy versus a combination therapy of tPA and N-acetylcysteine (NAC) for the treatment of acute ischemic stroke. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

## **Quantitative Data Summary**

The following tables present a summary of the quantitative data from key clinical and preclinical studies, comparing the efficacy of tPA alone with the combination of tPA and NAC.

Table 1: Clinical Outcomes from the NACTLYS Pilot Trial[1][2][3]



| Outcome Measure                              | tPA Alone (n=21) | tPA + NAC (n=19)                                            | p-value |
|----------------------------------------------|------------------|-------------------------------------------------------------|---------|
| Median NIHSS Score<br>at 24 hours            | 8 (IQR: 5–13)    | 9 (IQR: 6–14) at<br>baseline, significantly<br>lower at 24h | 0.03    |
| Good Functional Outcome (mRS ≤ 2) at 90 days | Not specified    | Not specified                                               | 0.85    |
| Mortality at 90 days                         | Not specified    | Not specified                                               | 0.99    |
| Symptomatic<br>Intracerebral<br>Hemorrhage   | Not specified    | Not specified                                               | 0.47    |

Note: The NACTLYS trial was a pilot study with a small sample size, and while it showed a significant improvement in early neurological scores (NIHSS at 24 hours) for the combination therapy, the difference in long-term functional outcomes (mRS at 90 days) and mortality was not statistically significant.

Table 2: Preclinical Outcomes in a Hyperglycemic Mouse Model of Stroke[4][5]

| Outcome Measure                      | rtPA Alone    | NAC Alone                             | rtPA + NAC    |
|--------------------------------------|---------------|---------------------------------------|---------------|
| Recanalization Rate                  | Lower         | Reduced lesion size,<br>mitigated HTs | Not specified |
| Hemorrhagic<br>Transformations (HTs) | Increased     | Mitigated                             | Not specified |
| Ischemic Lesion Size                 | Not specified | Reduced                               | Not specified |

Note: This preclinical study suggests that in the context of hyperglycemia, NAC may offer a better safety profile than rtPA by reducing lesion size and mitigating hemorrhagic transformations.

## **Experimental Protocols**



### **NACTLYS: A Randomized Controlled Pilot Trial[1]**

- Study Design: A randomized, open-label, blinded-assessor pilot study.
- Participants: 40 patients with acute ischemic stroke presenting within 4.5 hours of symptom onset.
- Intervention:
  - Control Group (n=21): Intravenous recombinant tissue plasminogen activator (rtPA; alteplase) alone.
  - Intervention Group (n=19): Intravenous N-acetylcysteine (NAC) at a dose of 150 mg/kg, administered concurrently with standard intravenous rtPA.
- Outcome Assessment:
  - Primary Outcomes: Safety measures including intracerebral hemorrhage, symptomatic intracerebral hemorrhage, extracranial bleeding, and adverse reactions.
  - Secondary Outcomes: Major neurological improvement assessed by the National Institutes of Health Stroke Scale (NIHSS) at 24 hours, recanalization on vascular imaging at 24 hours, modified Rankin Scale (mRS) for functional outcome at 90 days, and mortality at 90 days.
- Blinding: The outcome assessors were blinded to the treatment allocation.

## Thromboembolic Stroke Model in Hyperglycemic Mice[4] [5]

- Animal Model: A mouse model of thromboembolic stroke with chronic hyperglycemia induced by streptozotocin.
- Experimental Groups:
  - rtPA treatment group.
  - N-acetylcysteine (NAC) treatment group.



- Combined rtPA and NAC treatment group.
- Control group.

#### Procedure:

- Induction of Hyperglycemia: Chronic hyperglycemia was induced in mice.
- Thromboembolic Stroke Model: An occlusive thrombus was induced in the middle cerebral artery.
- Treatment Administration: rtPA (10 mg/kg) or NAC (400 mg/kg) was administered 20 minutes after the formation of the occlusive thrombus.

#### Outcome Evaluation:

- Imaging: Magnetic Resonance Imaging (MRI) and speckle contrast imaging were used to assess lesion size and cerebral blood flow.
- Histology: Evaluation of hemorrhagic transformations.
- Flow Cytometry: Analysis of inflammatory markers.
- Behavioral Tasks: Assessment of neurological function.

## Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in tPA-mediated neurotoxicity and the neuroprotective mechanisms of NAC.





#### Click to download full resolution via product page

#### tPA-Mediated Neurotoxicity Pathway



Click to download full resolution via product page

NAC's Neuroprotective Mechanisms

### **Experimental Workflow**

The diagram below outlines the general experimental workflow for a preclinical study comparing tPA and NAC treatments in an animal model of ischemic stroke.





Click to download full resolution via product page

Preclinical Experimental Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of N-acetylcysteine (NAC) as an adjunct to standard treatment in patients with acute ischemic stroke: a randomized controlled pilot trial (NACTLYS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of N-acetylcysteine (NAC) as an adjunct to standard treatment in patients with acute ischemic stroke: a randomized controlled pilot trial (NACTLYS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving stroke outcomes in hyperglycemic mice by modulating tPA/NMDAR signaling to reduce inflammation and hemorrhages PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Neurological Outcomes After tPA and NAC Treatment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385203#long-term-neurological-outcomes-after-tpa-and-nac-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com